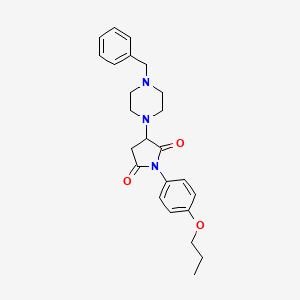![molecular formula C17H19N3O4 B5113982 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde, also known as DMNPE-caged compound, is a photo-labile protecting group used in chemical and biological research. This compound has been extensively studied for its ability to release bioactive molecules in a controlled and precise manner by photoactivation.
Scientific Research Applications
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is widely used in chemical and biological research for its ability to release bioactive molecules in a controlled and precise manner by photoactivation. This compound can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have been used to study the release of neurotransmitters such as glutamate and GABA, and the activation of ion channels such as TRPV1 and TRPA1. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have also been used to study the function of enzymes such as protein kinase A and protein kinase C.
Mechanism of Action
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound releases bioactive molecules upon photoactivation with UV light. The nitrophenyl group in the compound undergoes a photolysis reaction upon exposure to UV light, resulting in the release of the bioactive molecule. The rate of release can be controlled by the intensity and duration of the UV light exposure.
Biochemical and Physiological Effects:
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with cellular processes. However, the bioactive molecule released upon photoactivation may have biochemical and physiological effects on cells and tissues.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has several advantages for lab experiments. It allows for precise and controlled release of bioactive molecules, which can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds can also be used to study the spatial and temporal dynamics of cellular signaling pathways. However, there are limitations to the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds. The release of bioactive molecules is dependent on UV light exposure, which can be difficult to control. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds also require specialized equipment for photoactivation.
Future Directions
There are several future directions for the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds in chemical and biological research. One direction is the development of new caged compounds with improved photochemical properties, such as increased photolysis efficiency and longer wavelength activation. Another direction is the application of caged compounds in vivo, which would allow for the study of cellular signaling pathways in live animals. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds could also be used in drug discovery, where the compounds could be used to screen for new drug targets or to study the mechanism of action of existing drugs.
Synthesis Methods
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is synthesized by reacting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-(4-morpholinyl)-3-nitrophenol in the presence of a base. The reaction is carried out under reflux in an organic solvent such as dichloromethane or acetonitrile. The resulting product is purified by column chromatography and characterized by NMR spectroscopy.
properties
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-9-14(11-21)13(2)19(12)15-3-4-16(17(10-15)20(22)23)18-5-7-24-8-6-18/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJQLHGLGFLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[4-(morpholin-4-yl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)

![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)